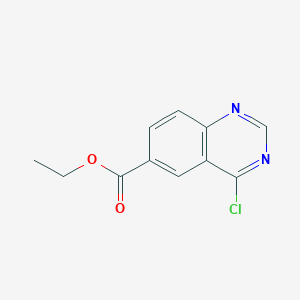

Ethyl 4-chloroquinazoline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

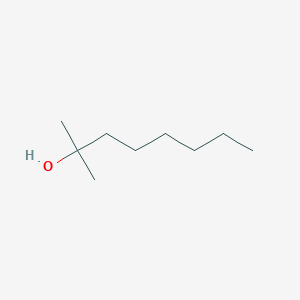

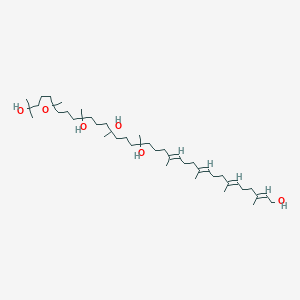

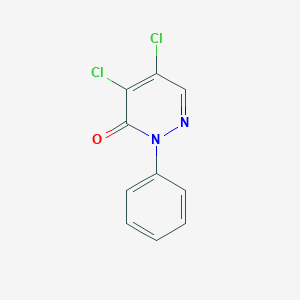

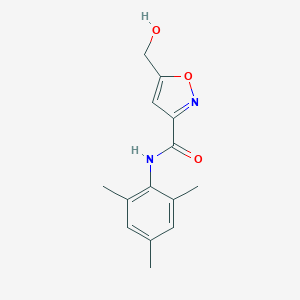

Ethyl 4-chloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloroquinazoline-6-carboxylate consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . The compound also contains an ethyl ester functional group and a chlorine atom at position 4 of the quinazoline ring .

Physical And Chemical Properties Analysis

Ethyl 4-chloroquinazoline-6-carboxylate has a molecular weight of 236.66 . It is a pale-yellow to yellow-brown solid . The compound is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Ethyl 4-chloroquinazoline-6-carboxylate: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various quinazoline derivatives, which are explored for their potential as therapeutic agents. These compounds have been studied for their anti-cancer properties, particularly in inhibiting tyrosine kinase enzymes that are crucial for cell signaling and proliferation .

Material Science

In material science, this compound serves as a precursor in creating advanced materials. Its incorporation into polymers can lead to the development of new materials with enhanced thermal stability and unique electronic properties, potentially useful in electronics and nanotechnology applications .

Chemical Synthesis

The compound is instrumental in chemical synthesis, serving as a building block for complex molecules. Its reactive carboxylate group allows for various chemical reactions, enabling the creation of a wide range of chemical entities with diverse biological activities .

Agricultural Chemistry

In the field of agricultural chemistry, Ethyl 4-chloroquinazoline-6-carboxylate can be used to synthesize compounds that act as growth regulators or pesticides. Researchers are exploring its derivatives for their effectiveness in protecting crops and improving yields .

Analytical Chemistry

This chemical is used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods, such as HPLC and NMR spectroscopy .

Environmental Science

In environmental science, researchers may use this compound to study the degradation of quinazoline derivatives in the environment. Understanding its breakdown products and their lifecycles helps in assessing the environmental impact of related chemicals .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

While specific future directions for Ethyl 4-chloroquinazoline-6-carboxylate are not available in the retrieved data, quinazoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, potential biological activities, and applications of Ethyl 4-chloroquinazoline-6-carboxylate and related compounds.

Propiedades

IUPAC Name |

ethyl 4-chloroquinazoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCJHRCXSXELJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438601 |

Source

|

| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloroquinazoline-6-carboxylate | |

CAS RN |

155960-94-4 |

Source

|

| Record name | Ethyl 4-chloro-6-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)